methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Description
Methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is an organic molecule comprising multiple functional groups, including a benzoate ester, an oxadiazole ring, and a dihydropyrimidine moiety. Its unique configuration allows for interactions across diverse chemical and biological pathways.
Properties
IUPAC Name |
methyl 4-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-24-14(22)11-4-2-10(3-5-11)9-26-16-19-18-13(25-16)8-20-7-6-12(21)17-15(20)23/h2-7H,8-9H2,1H3,(H,17,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBQYIHCYTBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. One common method is:
Condensation Reaction: Synthesize 2,4-dioxo-3,4-dihydropyrimidine-1(2H) from urea and malonic acid derivatives.
Formation of Oxadiazole: React the dihydropyrimidine with hydrazine derivatives to form the oxadiazole ring.
Thioether Linkage Formation: Incorporate the oxadiazole intermediate with thiol-containing reagents to introduce the thioether linkage.
Esterification: Conclude with the esterification of the final intermediate to form methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate.
Industrial Production Methods Large-scale production might involve similar steps but optimized for higher yields and efficiency. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize output.
Chemical Reactions Analysis
Types of Reactions
Oxidation : The benzoate ester can undergo oxidation to form carboxylic acids.
Reduction : Potential reduction of the oxadiazole ring.
Substitution : Halogenation or nitration can modify the benzoate moiety.
Common Reagents and Conditions
Oxidation : Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction : Sodium borohydride (NaBH₄), hydrogenation catalysts.
Substitution : Halogen carriers, nitric acid for nitration.
Major Products Formed Products vary based on reactions but include substituted benzoates, reduced oxadiazoles, and various oxidized intermediates.
Scientific Research Applications
Catalyst Design : Investigated for potential catalytic properties in organic synthesis.
Molecular Sensors : Utility in creating sensors due to its responsive functional groups.
Enzyme Inhibition : Probed for interactions with enzymes, affecting metabolic pathways.
Drug Development : Explored for therapeutic benefits, potentially targeting specific diseases due to its reactive nature.
Material Science : Used in developing new materials with enhanced properties such as conductivity or strength.
Mechanism of Action
This compound's effects stem from its ability to bind and modify molecular targets. For instance, the oxadiazole ring might interact with nucleophilic sites on enzymes, altering their activity. Pathways influenced include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Propyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Functional Group Variation : Methyl group differentiates it from ethyl or propyl counterparts, influencing reactivity and solubility.
Structural Modifications : Slight changes in the ester group can affect its pharmacokinetic properties, making it more or less
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